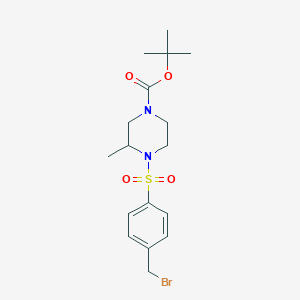

tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[4-(bromomethyl)phenyl]sulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O4S/c1-13-12-19(16(21)24-17(2,3)4)9-10-20(13)25(22,23)15-7-5-14(11-18)6-8-15/h5-8,13H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFVSTNSWVLDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)CBr)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114205 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-76-0 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, with the CAS number 253175-69-8, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 326.41 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 253175-69-8 |

| Molecular Formula | C15H22BrN2O4S |

| Molecular Weight | 326.41 g/mol |

| Chemical Structure | Chemical Structure |

Research indicates that this compound may exhibit various biological activities:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies reported an IC50 value of approximately 15.4 nM for β-secretase inhibition, suggesting strong activity against amyloid beta aggregation, a hallmark of Alzheimer's pathology .

- Neuroprotective Effects : In studies involving astrocytes, the compound demonstrated a protective effect against amyloid beta-induced toxicity. It was observed that the compound could increase cell viability when co-treated with amyloid beta peptides, indicating its potential role in neuroprotection .

- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses in neurodegenerative contexts by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocytes .

Study on Neuroprotection

A significant study explored the protective effects of this compound on astrocytes exposed to amyloid beta peptides. The findings indicated:

- Cell Viability : Treatment with the compound resulted in a notable increase in cell viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) when exposed to Aβ1-42 .

- Cytokine Modulation : The treatment led to reduced TNF-α production, suggesting a mechanism by which the compound may exert its neuroprotective effects through anti-inflammatory pathways .

Study on Oxidative Stress

In another investigation focusing on oxidative stress induced by scopolamine, this compound showed:

- Malondialdehyde (MDA) Levels : The compound significantly decreased MDA levels compared to scopolamine-treated groups, indicating its potential as an antioxidant agent .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Biological Activity | Observations |

|---|---|

| AChE Inhibition | IC50 = 15.4 nM |

| Neuroprotection | Increased astrocyte viability |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels |

| Antioxidant Activity | Decreased MDA levels |

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Q & A

What are the optimized synthetic routes for tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, and how do reaction conditions impact yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core followed by sulfonylation and bromomethylation. Key steps include:

- Nucleophilic substitution of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) protecting group under basic conditions (e.g., triethylamine in dichloromethane) .

- Sulfonylation using 4-(bromomethyl)benzenesulfonyl chloride, requiring careful temperature control (0–5°C) to avoid side reactions .

- Bromomethylation via radical-initiated or SN2 mechanisms, with NaBr or HBr as bromine sources .

Critical parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency but may increase impurities if not purified via column chromatography .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.